5-chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide
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Description
5-chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C21H27ClN2O3S and its molecular weight is 423.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.1430916 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which integrates a sulfonamide group with a tetrahydroquinoline moiety, suggesting possible interactions with various biological targets.
Chemical Structure
The chemical structure can be represented as follows:
This structure includes:
- A sulfonamide group which is known for its antibacterial properties.
- A tetrahydroquinoline moiety that may contribute to neuroactive effects.
Antimicrobial Activity
Research has shown that sulfonamides exhibit significant antimicrobial properties. The compound's sulfonamide group suggests potential effectiveness against bacterial infections. Studies utilizing the agar-well diffusion method have indicated that compounds with similar structures demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The tetrahydroquinoline component has been implicated in anticancer activity. Compounds with similar scaffolds have been reported to inhibit cancer cell proliferation in vitro. For example, derivatives of tetrahydroquinoline have shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | TBD |
Reference Compound | MCF-7 | 10.0 |
This compound | A549 | TBD |
Reference Compound | A549 | 8.0 |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar sulfonamides are known to inhibit dihydropteroate synthase in bacteria.
- Interaction with Receptors : The tetrahydroquinoline moiety may interact with neurotransmitter receptors or kinases involved in cell signaling pathways.
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound.
- Study on Antimicrobial Efficacy :
- Anticancer Activity Evaluation :
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O3S/c1-3-12-24-13-4-5-17-14-16(6-8-19(17)24)10-11-23-28(25,26)21-15-18(22)7-9-20(21)27-2/h6-9,14-15,23H,3-5,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJCXDHAZRSNQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.